molecular formula C15H16ClN3O B12762332 (E)-1,5-Dimethyl-1H-pyrrole-2-carboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide CAS No. 133662-14-3

(E)-1,5-Dimethyl-1H-pyrrole-2-carboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide

Cat. No.: B12762332
CAS No.: 133662-14-3
M. Wt: 289.76 g/mol
InChI Key: VLFGAFRBUKDEGS-GZTJUZNOSA-N
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Description

(E)-1,5-Dimethyl-1H-pyrrole-2-carboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring, a carboxylic acid group, and a hydrazide moiety linked to a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,5-Dimethyl-1H-pyrrole-2-carboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide typically involves multiple steps. One common method includes the condensation of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid with 1-(2-chlorophenyl)ethylidene hydrazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated synthesizers. These methods ensure higher yields and purity, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(E)-1,5-Dimethyl-1H-pyrrole-2-carboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

(E)-1,5-Dimethyl-1H-pyrrole-2-carboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1,5-Dimethyl-1H-pyrrole-2-carboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Properties

CAS No.

133662-14-3

Molecular Formula

C15H16ClN3O

Molecular Weight

289.76 g/mol

IUPAC Name

N-[(E)-1-(2-chlorophenyl)ethylideneamino]-1,5-dimethylpyrrole-2-carboxamide

InChI

InChI=1S/C15H16ClN3O/c1-10-8-9-14(19(10)3)15(20)18-17-11(2)12-6-4-5-7-13(12)16/h4-9H,1-3H3,(H,18,20)/b17-11+

InChI Key

VLFGAFRBUKDEGS-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC=C(N1C)C(=O)N/N=C(\C)/C2=CC=CC=C2Cl

Canonical SMILES

CC1=CC=C(N1C)C(=O)NN=C(C)C2=CC=CC=C2Cl

Origin of Product

United States

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